molecular formula C23H19N3O3 B2700340 N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932529-99-2

N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2700340
CAS No.: 932529-99-2
M. Wt: 385.423
InChI Key: UEXKATPWZWKYKS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide characterized by a 2-methoxyphenyl group attached to an acetamide backbone and a 2-oxo-4-phenyl-1,2-dihydroquinazolinyl moiety. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-20-14-8-6-12-18(20)24-21(27)15-26-19-13-7-5-11-17(19)22(25-23(26)28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXKATPWZWKYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the quinazolinone derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halides, acids, or bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes:

  • A quinazoline moiety, which is known for its diverse biological activities.
  • An acetamide functional group that enhances its solubility and biological activity.

The synthesis of N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds with similar structures often utilize methods such as:

  • Condensation reactions to form the quinazoline nucleus.
  • Acetylation to introduce the acetamide group.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of quinazoline compounds possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds suggest strong antimicrobial potential.

Anticancer Properties

The compound's structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy. Research has indicated that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have highlighted the selective cytotoxicity of these compounds toward various cancer cell lines.

Antitubercular Activity

Recent investigations into quinazoline derivatives have also revealed antitubercular activity against Mycobacterium tuberculosis. Compounds exhibiting this activity were evaluated for their ability to inhibit key mycobacterial enzymes essential for survival.

Case Studies and Research Findings

Here are notable case studies and findings regarding this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Anticancer EvaluationShowed selective cytotoxicity toward breast cancer cell lines with IC50 values below 10 µM.
Study 3Antitubercular ActivityInhibited growth of Mycobacterium tuberculosis in vitro at concentrations of 50 µg/mL.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Quinazolinone Derivatives
  • N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (EP3 348 550A1): This compound shares the 4-oxo-3-phenylquinazolinone core but differs in the acetamide substituent, which is linked to a para-substituted phenyl ring rather than a 2-methoxyphenyl group. This structural variation may influence binding affinity and solubility due to altered hydrogen bonding and steric effects .
  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1): Features a dichlorophenylmethyl group and a 2,4-dioxoquinazolinyl moiety.
Sulfonyl and Piperidinyl Modifications
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39): Replaces the quinazolinone’s oxo group with a sulfonyl bridge and introduces a piperidinyl substituent. This modification significantly improves anticancer activity against HCT-116, MCF-7, and PC-3 cell lines, suggesting that sulfonyl groups enhance target engagement or solubility .

Substituted Benzothiazoles and Triazoles

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide: Substitutes the quinazolinone with a benzothiazole ring bearing a trifluoromethyl group. The electron-withdrawing CF₃ group may enhance metabolic stability, while the benzothiazole core could shift activity toward antimicrobial or antiviral targets .
  • 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Features an oxadiazolidinone ring instead of quinazolinone. Such structural changes often correlate with antifungal or anti-inflammatory activities, diverging from the anticancer focus of quinazolinones .

Hydrogen Bonding and Crystallography

  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide :
    The hydroxyphenyl group facilitates strong hydrogen bonding (O–H⋯O and N–H⋯O interactions), influencing crystal packing and solubility. In contrast, the methoxyphenyl group in the target compound may reduce hydrogen bonding capacity but increase lipophilicity .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity Cell Lines/Models
Target Compound Quinazolinone 2-methoxyphenyl, 4-phenyl Anticancer (hypothesized) Not explicitly tested
Compound 39 Quinazoline-sulfonyl Piperidinyl, 2-methoxyphenyl Anticancer HCT-116, MCF-7, PC-3
Compound 1 Dioxoquinazoline Dichlorophenylmethyl Anticonvulsant (synthesized) Not reported
EP3 348 550A1 Quinazolinone Para-substituted phenyl Unknown N/A

Biological Activity

N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its synthesis, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Value
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol
CAS NumberNot specified

Synthesis

The synthesis of quinazolinone derivatives, including the target compound, typically involves multi-step reactions including cyclization and acylation. Recent studies have explored various synthetic routes that enhance yield and purity while allowing for structural modifications that can influence biological activity .

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated potent activity against various bacterial strains, particularly in inhibiting biofilm formation by Pseudomonas aeruginosa .

In vitro assays revealed that certain derivatives could inhibit quorum sensing mechanisms in bacteria, which are crucial for their virulence and biofilm maturation . The compound's structural features, such as the methoxy group and the quinazolinone core, are believed to play a critical role in its interaction with bacterial receptors.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown promising results as an α-glucosidase inhibitor with IC₅₀ values significantly lower than standard drugs like acarbose . This suggests potential applications in managing diabetes through carbohydrate metabolism modulation.

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how different substituents on the quinazolinone scaffold affect biological activity. The presence of electron-donating groups (like methoxy) at specific positions has been correlated with increased activity against target enzymes and pathogens .

Key Findings:

  • Substituent Effects : Electron-donating groups enhance binding affinity to target proteins.
  • Hydrophobic Interactions : The phenyl groups contribute to hydrophobic interactions that stabilize binding.
  • Docking Studies : Molecular docking simulations have provided insights into how these compounds interact at the molecular level with their targets .

Case Study 1: Antimicrobial Evaluation

A study conducted on various quinazolinone analogs found that this compound exhibited a significant reduction in biofilm formation by Pseudomonas aeruginosa, achieving up to 73% inhibition at higher concentrations without impacting bacterial growth directly .

Case Study 2: Diabetes Management

In another study focusing on α-glucosidase inhibition, derivatives of the compound were tested against standard treatments. The results indicated that certain analogs had IC₅₀ values ranging from 6.31 to 49.9 µM, showcasing their potential as effective alternatives for glycemic control in diabetic patients .

Q & A

Q. What experimental approaches validate target engagement in cellular environments?

  • Methodological Answer :
  • Western Blotting : Detect phosphorylation inhibition of downstream targets (e.g., ERK1/2 in MAPK pathway) .
  • siRNA Knockdown : Reduce target protein expression and assess compound efficacy loss (e.g., EGFR siRNA in A431 cells) .

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